
BBT594
概要
説明
NVP-BBT594は、そのリガンドであるグリア細胞由来神経栄養因子によって活性化される受容体型チロシンキナーゼRET(REarranged during Transfection)の強力な阻害剤です。RETシグナル伝達経路は、増殖、遊走、生存、分化などのさまざまな発生過程に関与しています。 NVP-BBT594は主に、RETシグナル伝達経路を効果的に阻害する能力から、がん研究で使用されています .
作用機序
NVP-BBT594は、ヤヌスキナーゼ2(JAK2)酵素の不活性コンフォメーションを安定化させることで効果を発揮し、リン酸化されていない活性化ループとより強い阻害をもたらします。このメカニズムには、JAK2のATP結合ポケットへの結合が含まれ、その活性化とそれに続くシグナル伝達を阻止します。 この化合物はまた、RETとそのリガンドであるグリア細胞由来神経栄養因子との相互作用を阻止することにより、RETシグナル伝達経路を阻害します .
生化学分析
Biochemical Properties
Nvp-bbt594 plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the receptor tyrosine kinase RET . The nature of these interactions involves the suppression of GDNF-induced RET signaling, as assessed by RET, ERK1/2, AKT, and ER phosphorylation .
Cellular Effects
Nvp-bbt594 has profound effects on various types of cells and cellular processes. It influences cell function by blocking the GDNF-mediated enhancement of MCF7-LTED cell viability in 2D culture and 3D colony formation . It also remarkably elevates the antiproliferative effects of letrozole in MCF7-2A cells .
Molecular Mechanism
The mechanism of action of Nvp-bbt594 is quite complex. It exerts its effects at the molecular level by stabilizing the inactive conformation of JAK2, which results in an unphosphorylated activation loop, likely achieving a stronger inhibition . This binding interaction with biomolecules leads to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Nvp-bbt594 continues to block the GDNF-mediated enhancement of MCF7-LTED cell viability in 2D culture and 3D colony formation
準備方法
合成経路と反応条件
NVP-BBT594の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれています。詳細な合成経路と反応条件は、機密情報であり、公表されていません。
工業的生産方法
NVP-BBT594の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を最適化することが含まれています。 この化合物は通常、固体形で製造され、ジメチルスルホキシドなどの溶媒に溶解してさらに使用することができます .
化学反応の分析
反応の種類
NVP-BBT594は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で、この化合物は酸化されて酸化誘導体を形成することができます。
還元: 還元反応により、NVP-BBT594は異なる化学的性質を持つ還元型に変換することができます。
置換: この化合物は、官能基が他の基に置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: さまざまな求核剤と求電子剤を制御された条件下で使用して、置換反応を実現することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって生物学的活性が変化した酸化誘導体が得られる場合があり、還元によって異なる薬理学的性質を持つ化合物が生成される可能性があります .
科学研究への応用
NVP-BBT594には、次のような科学研究への応用があります。
化学: RETシグナル伝達経路とその細胞プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: 開発と病気におけるRETの役割を理解するための研究に使用されます。
医学: 異常なRETシグナル伝達経路が関与するがんの治療における潜在的な治療効果について調査されています。
科学的研究の応用
NVP-BBT594 has several scientific research applications, including:
Chemistry: Used as a tool compound to study RET signaling pathways and their role in cellular processes.
Biology: Employed in research to understand the role of RET in development and disease.
Medicine: Investigated for its potential therapeutic applications in treating cancers that involve aberrant RET signaling.
Industry: Utilized in the development of new drugs targeting RET and related pathways
類似化合物との比較
類似化合物
NVP-CHZ868: 同様の結合様式と阻害活性を示す別のタイプII JAK2阻害剤です。
スニチニブ: RETに対して活性を持つ多標的受容体型チロシンキナーゼ阻害剤です。
カボザンチニブ: RETを含む複数の受容体型チロシンキナーゼを阻害する阻害剤です。
独自性
NVP-BBT594は、RETシグナル伝達経路の阻害における高い特異性と効力によって独自性を持ちます。 他の類似化合物と比較して、RETおよび関連経路の阻害がより強く、がん研究および薬剤開発において貴重なツールとなっています .
生物活性
BBT594, also known as NVP-BBT594, is a type II kinase inhibitor primarily developed to target the T315I mutant of BCR-ABL. Its biological activity extends beyond BCR-ABL inhibition to include significant effects on the Janus kinase 2 (JAK2) signaling pathway, which is crucial in various hematological malignancies. This article details the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
This compound functions by binding to the inactive conformation of JAK2, a mechanism that stabilizes the kinase and prevents its activation. This binding occurs at an allosteric site adjacent to the ATP-binding pocket, leading to reduced phosphorylation of key residues in JAK2 and downstream signaling molecules such as STAT5. The inhibition of JAK2 activity is particularly relevant in conditions where JAK2 mutations drive malignancies, such as acute lymphoblastic leukemia (ALL) and myeloproliferative neoplasms (MPNs).
In Vitro Studies
This compound has demonstrated potent anti-proliferative effects in various cell lines harboring JAK2 mutations. For instance, in studies involving Ph-like B-ALL cell lines such as MHH-CALL-4 and MUTZ-5, this compound exhibited an IC50 value of approximately 0.1 μM, indicating strong potency against these cells. The combination of this compound with other inhibitors like AZD2014 showed enhanced efficacy, achieving synergistic effects characterized by Combination Indices (CIs) less than 1.0 across multiple assays (Table 1) .
Table 1: Combination Index (CI) Values for this compound with AZD2014
Cell Line | CI Value (this compound + AZD2014) |
---|---|
MHH-CALL-4 | 0.5 ± 0.02 |
MUTZ-5 | 0.7 ± 0.11 |
REH | Not significant |
In Vivo Studies
In vivo experiments using patient-derived xenograft (PDX) models have further validated the efficacy of this compound. Treatment with this compound alone or in combination with AZD2014 resulted in significant reductions in spleen size and bone marrow infiltration by leukemic cells . These findings suggest that this compound not only inhibits tumor cell proliferation but also impacts tumor microenvironment dynamics.
Resistance Mechanisms
Despite its efficacy, resistance to this compound can develop, particularly through mutations in the JAK2 gene itself. For example, the L884P mutation has been shown to reduce the binding affinity of this compound to JAK2, leading to diminished therapeutic effects . Understanding these resistance mechanisms is crucial for developing strategies to overcome them and enhance treatment outcomes.
Clinical Implications
The promising results from preclinical studies position this compound as a potential candidate for clinical trials targeting JAK2-dependent malignancies. Its unique mechanism of action and ability to inhibit both wild-type and mutant forms of JAK2 could provide a therapeutic advantage over existing treatments.
特性
IUPAC Name |
5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNKQZLPGLOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is NVP-BBT594 and how does it work?
A1: NVP-BBT594 is a potent and selective type II inhibitor of Janus kinase 2 (JAK2). [, , , , , ] Unlike type I JAK2 inhibitors, which bind to the active conformation of the kinase, NVP-BBT594 targets the inactive conformation. [, , , ] This unique mechanism of action enables it to overcome resistance conferred by JAK2 heterodimerization, a mechanism by which type I inhibitors lose efficacy. [, , ] NVP-BBT594 effectively inhibits JAK/STAT signaling, a pathway often dysregulated in certain cancers like B-cell acute lymphoblastic leukemia (B-ALL). [, , , ]
Q2: Which cancers show sensitivity to NVP-BBT594?
A2: Research has primarily focused on NVP-BBT594's efficacy against hematological malignancies, specifically B-ALL subtypes characterized by CRLF2 rearrangements or JAK2 mutations. [, , , ] Preclinical studies demonstrate its effectiveness in inhibiting the growth of both CRLF2-rearranged and JAK2 mutation-positive B-ALL cells in vitro and in vivo. [, , , ] Additionally, NVP-BBT594 shows promise in estrogen receptor-positive (ER+) breast cancer models where GDNF-RET signaling contributes to resistance to aromatase inhibitors. [, ]
Q3: How does the efficacy of NVP-BBT594 compare to type I JAK2 inhibitors?
A3: NVP-BBT594 demonstrates superior efficacy compared to type I JAK2 inhibitors in certain contexts. In B-ALL cell lines with specific JAK2 mutations, like R683G, NVP-BBT594 exhibits increased potency and effectively inhibits JAK2 and STAT5 phosphorylation, unlike some type I inhibitors. [, ] Additionally, it effectively inhibits the growth of B-ALL cells harboring the JAK2 Y931C mutation, which confers resistance to several type I inhibitors. [, ]
Q4: Are there any resistance mechanisms to NVP-BBT594?
A4: Yes, a mutation in JAK2, L884P, has been identified as a mechanism of resistance specific to NVP-BBT594 in the context of CRLF2/JAK2 R683G B-ALL. [] This mutation is suggested to alter the binding pocket for type II inhibitors, rendering them ineffective. [] Interestingly, this mutation does not confer resistance to type I JAK2 inhibitors. []
Q5: Are there any potential strategies to improve the efficacy of NVP-BBT594?
A5: Research suggests combining NVP-BBT594 with other targeted therapies, such as mTOR inhibitors, could enhance its anti-leukemic effects. [, ] Preclinical data indicate that combining NVP-BBT594 with the mTOR kinase inhibitor AZD2014 induces synergistic cell death in JAK2-driven Ph-like ALL cells. [, ] Furthermore, combining NVP-BBT594 with dexamethasone, a chemotherapy agent, demonstrated significantly prolonged survival compared to monotherapy in a murine B-ALL model. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。